Cas no 1821837-71-1 ((3R)-4-Methyl-morpholine-3-carboxylic acid)

(3R)-4-Methyl-morpholine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-methylmorpholine-3-carboxylic acid
- (3R)-4-Methyl-morpholine-3-carboxylic acid
- SB34518
- AM807089
- 3-Morpholinecarboxylic acid,4-methyl-,(3R)-
- (3R)-4-METHYLMORPHOLINE-3-CARBOXYLIC ACID
- CS-0449132
- 1821837-71-1
- (3R)-4-Methyl-3-morpholinecarboxylic Acid
- SCHEMBL978536
-
- MDL: MFCD22394652
- Inchi: 1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
- InChI Key: PJCXUSBLNCTAJP-RXMQYKEDSA-N
- SMILES: O1CCN(C)[C@@H](C(=O)O)C1
Computed Properties
- Exact Mass: 145.07389321g/mol
- Monoisotopic Mass: 145.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 49.8
(3R)-4-Methyl-morpholine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0212-250mg |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 96% | 250mg |
¥1302.85 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005361-5g |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 95% | 5g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0212-100mg |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 96% | 100mg |
¥1092.99 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 53R0212-1g |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 96% | 1g |
¥2605.69 | 2025-01-21 | |
eNovation Chemicals LLC | Y1005361-100mg |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 95% | 100mg |
$190 | 2025-02-27 | |
eNovation Chemicals LLC | Y1005361-50mg |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 95% | 50mg |
$155 | 2025-02-27 | |
eNovation Chemicals LLC | Y1005361-5g |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 95% | 5g |
$1115 | 2025-02-27 | |
eNovation Chemicals LLC | Y1005361-250mg |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 95% | 250mg |
$185 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005361-500mg |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 95% | 500mg |
$240 | 2024-07-28 | |
eNovation Chemicals LLC | Y1005361-1g |
(3R)-4-Methyl-morpholine-3-carboxylic acid |
1821837-71-1 | 95% | 1g |
$340 | 2024-07-28 |
(3R)-4-Methyl-morpholine-3-carboxylic acid Related Literature
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Additional information on (3R)-4-Methyl-morpholine-3-carboxylic acid
Recent Advances in the Application of (3R)-4-Methyl-morpholine-3-carboxylic acid (CAS: 1821837-71-1) in Chemical Biology and Pharmaceutical Research
In recent years, the compound (3R)-4-Methyl-morpholine-3-carboxylic acid (CAS: 1821837-71-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral morpholine derivative has emerged as a versatile building block in drug discovery, particularly in the synthesis of novel therapeutic agents targeting various diseases. Its unique structural features, including the stereocenter at the 3-position and the carboxylic acid functionality, make it an attractive scaffold for medicinal chemistry applications.
A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of (3R)-4-Methyl-morpholine-3-carboxylic acid as a key intermediate in the synthesis of potent protease inhibitors. The researchers successfully incorporated this moiety into a series of compounds targeting the SARS-CoV-2 main protease, achieving nanomolar inhibitory activity. The stereochemistry at the 3-position was found to be crucial for binding affinity, with the (R)-enantiomer showing significantly higher potency than its (S)-counterpart.
Another significant application of this compound was reported in the development of novel kinase inhibitors. A 2024 study in ACS Chemical Biology described the use of (3R)-4-Methyl-morpholine-3-carboxylic acid as a core structure for designing selective PI3Kδ inhibitors. The morpholine ring system provided optimal spatial orientation for interacting with the kinase's ATP-binding pocket, while the carboxylic acid group enabled crucial hydrogen bonding interactions with key residues in the target protein.
The synthetic accessibility of (3R)-4-Methyl-morpholine-3-carboxylic acid has also been improved through recent methodological advances. A paper in Organic Letters (2023) presented an efficient asymmetric synthesis route starting from commercially available materials, achieving the target compound in 5 steps with 78% overall yield and >99% enantiomeric excess. This development has made the compound more readily available for medicinal chemistry programs and structure-activity relationship studies.
From a drug metabolism perspective, recent pharmacokinetic studies have shown that (3R)-4-Methyl-morpholine-3-carboxylic acid derivatives generally exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The morpholine ring contributes to improved solubility compared to purely aromatic systems, while the carboxylic acid group facilitates renal clearance. These characteristics make it particularly valuable for designing compounds with optimal drug-like properties.
Looking forward, researchers are exploring the potential of (3R)-4-Methyl-morpholine-3-carboxylic acid in new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests promising applications in neurodegenerative disease drug development, where the compound's ability to cross the blood-brain barrier is being investigated. Additionally, its use in PROTAC (Proteolysis Targeting Chimera) design is gaining traction, leveraging both its binding properties and linker compatibility.
In conclusion, (3R)-4-Methyl-morpholine-3-carboxylic acid (CAS: 1821837-71-1) continues to prove its value as a versatile scaffold in medicinal chemistry. Its recent applications in protease and kinase inhibitor development, coupled with improved synthetic accessibility and favorable pharmacokinetic properties, position it as an important tool in contemporary drug discovery efforts. Future research directions will likely expand its utility into new target classes and therapeutic areas.
1821837-71-1 ((3R)-4-Methyl-morpholine-3-carboxylic acid) Related Products
- 1245914-05-9(Tert-butyl 4-(5-aminopyridin-3-yl)piperazine-1-carboxylate)
- 1133116-33-2(5-Bromo-1,3-dichloro-2-isopropoxybenzene)
- 2090983-43-8(1H-Tetrazole-5-ethanesulfonyl chloride, 1-ethyl-)
- 8015-97-2(1,2,3-Trifluoro-5-(trifluoromethyl)benzene)
- 1603222-53-2(N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine)
- 941931-90-4(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-methoxybenzamide)
- 1260012-31-4(6-chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one)
- 1326883-90-2(6-chloro-N-[(2,4-dimethoxyphenyl)methyl]-3-(morpholine-4-carbonyl)quinolin-4-amine)
- 1187167-96-9(4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine)
- 2137560-43-9(2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyrimidin-5-amine)
